N-(1,1-Dimethylpropynyl)phenylacetamide
Description
Properties
CAS No. |
7136-86-9 |
|---|---|
Molecular Formula |
C13H15NO |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
N-(2-methylbut-3-yn-2-yl)-2-phenylacetamide |
InChI |
InChI=1S/C13H15NO/c1-4-13(2,3)14-12(15)10-11-8-6-5-7-9-11/h1,5-9H,10H2,2-3H3,(H,14,15) |
InChI Key |
NEXMICBOOBGNMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#C)NC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Modifications and Receptor Affinity
Key Analogs and Findings :
- N-(1-Benzylpiperidin-4-yl)phenylacetamide Derivatives :
- Sigma Receptor Binding : Retains high sigma1 receptor affinity (Ki < 10 nM) but low sigma2 affinity. Substituting the phenyl ring with thiophene or naphthyl maintains sigma1 affinity, while imidazole or pyridyl groups reduce affinity by >60-fold .
- Halogen Substitutions : Dual halogenation on both the phenylacetamide and benzyl groups increases sigma2 affinity (Ki ratios for sigma2/sigma1: 74–122), suggesting enhanced selectivity .
- Mefluidide (N-[2,4-Dimethyl-5-[(trifluoromethyl)sulfonyl]amino]phenylacetamide): Agricultural Use: Acts as a plant growth regulator, protecting against acid rain and cold stress by stabilizing cell membranes. The trifluoromethylsulfonyl group enhances environmental stability .
Acetyl-alpha-methylfentanyl (N-[1-(1-Methyl-2-phenethyl)-4-piperidinyl]phenylacetamide) :
Comparison with Target Compound: The 1,1-dimethylpropynyl group in N-(1,1-Dimethylpropynyl)phenylacetamide introduces steric bulk and alkyne functionality, which may alter receptor interactions compared to benzylpiperidinyl or halogenated analogs. This substituent could reduce polar surface area (PSA), enhancing lipophilicity and membrane permeability compared to morpholino or triazole derivatives .
Physicochemical Properties
- Lipophilicity: The dimethylpropynyl group increases logP compared to hydrophilic substituents (e.g., morpholino in RRK-307, PSA: ~80 Ų) . Halogenated analogs (e.g., Mefluidide) exhibit higher PSA due to sulfonyl groups, enhancing water solubility .
Notes
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(1,1-Dimethylpropynyl)phenylacetamide?
- Methodology : The compound can be synthesized via amide coupling reactions between phenylacetic acid derivatives and amines. For example, substituting dimethylpropynylamine with phenylacetyl chloride in anhydrous conditions (e.g., THF or DCM) using coupling agents like EDC/HOBt. Purification involves column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization .
- Key Considerations : Monitor reaction progress via TLC. Optimize stoichiometry to minimize byproducts like unreacted amine or acid.
Q. Which analytical techniques are essential for characterizing this compound?
- Techniques :
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity (¹H/¹³C NMR) by verifying methyl, propynyl, and phenyl proton environments .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS or MALDI-TOF) with exact mass matching theoretical calculations .
- Elemental Analysis : Ensure purity by comparing experimental vs. calculated C, H, N percentages (e.g., deviations <0.3%) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Approach :
- Temperature : Conduct reactions at 0–5°C to suppress side reactions (e.g., hydrolysis of active esters) .
- Catalysts : Use Cu(I) catalysts (e.g., CuSO₄·5H₂O/sodium ascorbate) for click chemistry-based modifications, enhancing regioselectivity .
- Solvent Choice : Polar aprotic solvents (DMF or acetonitrile) improve solubility of intermediates, while non-polar solvents (toluene) favor cyclization reactions .
Q. How to resolve discrepancies in elemental analysis data (e.g., carbon content mismatch)?
- Troubleshooting :
- Repeat Analysis : Ensure sample dryness and combustion completeness.
- Alternative Methods : Validate via HPLC (C18 column, UV detection) to check purity. Cross-reference with X-ray crystallography for structural confirmation .
- Case Study : In RRK-306 ( ), a 1.4% C deviation was resolved by recrystallization from methanol, removing hygroscopic impurities .
Q. What structural and electronic factors influence intramolecular cyclization of this compound derivatives?
- Mechanistic Insights :
- Substituent Effects : Electron-withdrawing groups (e.g., nitro) on the phenyl ring accelerate cyclization by stabilizing transition states via resonance .
- Steric Hindrance : Bulky substituents (e.g., dimethylpropynyl) may slow cyclization; optimize using microwave-assisted synthesis to reduce reaction time .
Q. How to design derivatives for enhanced antimicrobial or pharmacological activity?
- Strategy :
- Structure-Activity Relationship (SAR) : Introduce electron-deficient groups (e.g., fluoro, nitro) at the phenyl para-position to improve membrane penetration (see ’s MIC data for E. coli and S. aureus) .
- Bioisosteric Replacement : Replace the propynyl group with triazolyl moieties (via click chemistry) to enhance metabolic stability .
Data Contradiction Analysis
Q. How to address conflicting spectroscopic data in phenylacetamide derivatives?
- Resolution :
- DEPT-135 NMR : Differentiate between CH₃, CH₂, and quaternary carbons to resolve overlapping signals in crowded spectra .
- 2D NMR (COSY, HSQC) : Map coupling interactions and assign ambiguous peaks (e.g., distinguishing propynyl vs. aromatic protons) .
Methodological Tables
Table 1 : Optimization of Reaction Conditions for Cyclization
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 80–100°C (reflux) | ↑ Cyclization | |
| Base | KOtBu (1.2 equiv) | ↑ Rate | |
| Solvent | Toluene | ↑ Selectivity |
Table 2 : Key Spectral Data for Structural Confirmation
| Technique | Expected Signal (this compound) | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.45 (s, 6H, CH₃), 2.15 (s, 1H, C≡CH), 7.3–7.5 (m, 5H, Ar-H) | |
| ¹³C NMR | δ 75.2 (C≡C), 170.5 (C=O) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
